molecular formula C8H7BrN2O B6604368 6-bromo-1-methoxypyrrolo[1,2-a]pyrazine CAS No. 2342615-55-6

6-bromo-1-methoxypyrrolo[1,2-a]pyrazine

Cat. No.: B6604368
CAS No.: 2342615-55-6
M. Wt: 227.06 g/mol
InChI Key: JNBGEBCIKAWVSH-UHFFFAOYSA-N
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Description

6-bromo-1-methoxypyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Chemical Reactions Analysis

6-bromo-1-methoxypyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as dimethyl sulfoxide . Major products formed from these reactions include various pyrrolo[1,2-a]pyrazine derivatives with different functional groups .

Mechanism of Action

The exact mechanism of action of 6-bromo-1-methoxypyrrolo[1,2-a]pyrazine is not fully understood. it is believed to exert its effects by interacting with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the growth of bacteria and fungi by interfering with their cellular processes . Its anti-inflammatory activity could be related to its ability to inhibit the production of pro-inflammatory cytokines like interleukin-6 .

Properties

IUPAC Name

6-bromo-1-methoxypyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-8-6-2-3-7(9)11(6)5-4-10-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBGEBCIKAWVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN2C1=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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